Methyl 4-[(chlorosulfonyl)methyl]benzoate
Overview
Description
Methyl 4-[(chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorosulfonylmethyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-[(chlorosulfonyl)methyl]benzoate can be synthesized through a sulfonylation reaction. The process involves the reaction of methyl 4-methylbenzoate with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized to achieve high yields and purity, often exceeding 98% . The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate are employed under acidic conditions.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Sulfonic acids.
Scientific Research Applications
Methyl 4-[(chlorosulfonyl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(chlorosulfonyl)methyl]benzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- Methyl 4-(chlorosulfonyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(cyanomethyl)benzoate
Comparison: Methyl 4-[(chlorosulfonyl)methyl]benzoate is unique due to the presence of the chlorosulfonylmethyl group, which imparts distinct reactivity compared to other similar compounds. For instance, methyl 4-(bromomethyl)benzoate has a bromomethyl group, which exhibits different reactivity patterns in substitution reactions .
Properties
IUPAC Name |
methyl 4-(chlorosulfonylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZPLOSFBIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618253 | |
Record name | Methyl 4-[(chlorosulfonyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130047-14-2 | |
Record name | Methyl 4-[(chlorosulfonyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-[(chlorosulfonyl)methyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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